3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
“3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic compound. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies exploring the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters. This process involves interaction with aromatic aldehydes and subsequent reactions leading to various bicyclic compounds (Badr, Aly, Fahmy, & Mansour, 1981).
- Research has been conducted on the synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide, providing a novel and eco-friendly access to these compounds under mild conditions (Zhang, Xia, Yang, & Lu, 2015).
Antimicrobial Activities
- Some studies have focused on synthesizing new compounds structurally related to oxazolidine-2,4-diones for evaluating their antibacterial and antifungal activities. These studies show that certain derivatives can be effective against various microbial strains (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).
Anticancer Research
- Oxazolidine-2,4-dione derivatives have been investigated for their potential anticancer properties. For example, certain N-substituted indole derivatives have shown activity against human breast cancer cell lines (Kumar & Sharma, 2022).
Agricultural Applications
- A specific derivative, Famoxadone, which includes the oxazolidine-2,4-dione structure, has been developed as an agricultural fungicide. It shows excellent control of various plant pathogens (Sternberg, Geffken, Adams, Pöstages, Sternberg, Campbell, & Moberg, 2001).
Polymer Science
- In the field of polymer science, these compounds have been used in the synthesis of novel polyureas and poly(urea-urethane)s, demonstrating the versatility of oxazolidine-2,4-dione derivatives in material science (Mallakpour & Rafiee, 2003), (Mallakpour & Rafiee, 2007).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It’s worth noting that piperidine derivatives have been extensively studied for their pharmacological applications . The compound might interact with its targets through various intra- and intermolecular reactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with piperidine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-11-7-19-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-20-8-9/h3,6,8,10H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKLAYNUTWCUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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